![molecular formula C21H20N4O3S B2764748 N-(3-acetamidophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893987-61-6](/img/structure/B2764748.png)
N-(3-acetamidophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as AMPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. AMPTA belongs to the class of pyridazine-based compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antinociceptive Activity
Studies on derivatives of pyridazinone, a structurally similar compound, have shown significant antinociceptive activities. These compounds, synthesized and characterized through IR, NMR, and elemental analysis, demonstrated higher potency than aspirin in animal models. This suggests potential applications in developing new analgesic agents with improved efficacy and safety profiles (Doğruer et al., 2000).
Antimicrobial Activity
Novel thieno[2,3-c]pyridazines, synthesized from active intermediates, exhibited notable antibacterial activities. This indicates the potential use of related compounds in designing new antimicrobial agents to combat resistant bacterial strains. The structural analysis and biological evaluation underscore the importance of the chemical scaffold in developing therapeutics (Al-Kamali et al., 2014).
Anti-inflammatory and Analgesic Effects
Acetamido pyrrolyl derivatives, including oxazoles, thiazoles, and imidazoles, were synthesized and showed significant antimicrobial and anti-inflammatory activities. This highlights the compound's scaffold as a versatile tool in the design of drugs with potential applications in treating inflammation and pain (Sowmya et al., 2017).
Pharmacokinetics and Metabolism
Research on the thiouracil derivative PF-06282999, which shares a similar structural motif, focused on its pharmacokinetics and metabolism across different species. The study provides insights into the metabolic stability and elimination pathways, crucial for the development of safe and effective therapeutic agents (Dong et al., 2016).
Enzymatic Inhibition and Activation
Investigations into compounds targeting specific enzymes, such as the irreversible inactivation of myeloperoxidase or the modulation of cytochrome P450 enzymes, illustrate the potential of structurally related compounds in elucidating biological pathways and developing targeted therapies. These studies demonstrate how chemical modifications can impact biological activity and drug efficacy (Moscovitz et al., 2018).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)22-16-6-4-7-17(12-16)23-20(27)13-29-21-10-9-19(24-25-21)15-5-3-8-18(11-15)28-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEMQOHIWOCISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
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